Phenylalanyl-prolyl-arginine
Overview
Description
Phenylalanyl-prolyl-arginine is an oligopeptide composed of three amino acids: phenylalanine, proline, and arginine. This compound is known for its role as a selective thrombin inhibitor, making it valuable in various biochemical and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanyl-prolyl-arginine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-prolyl-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly those of phenylalanine and arginine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols .
Scientific Research Applications
Phenylalanyl-prolyl-arginine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Acts as a selective thrombin inhibitor, useful in anticoagulant therapies.
Industry: Utilized in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
Phenylalanyl-prolyl-arginine exerts its effects by binding to the active site of thrombin, a key enzyme in the blood coagulation cascade. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation .
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone: Another selective thrombin inhibitor with similar properties.
Phenylalanine derivatives: Compounds like phenylalanine ammonia lyase derivatives, which have different applications in biocatalysis.
Uniqueness
Phenylalanyl-prolyl-arginine is unique due to its specific sequence of amino acids, which confers selective inhibition of thrombin. This specificity makes it particularly valuable in medical applications where precise inhibition of thrombin is required .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUPOKHATNSWCY-JYJNAYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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